molecular formula C12H19NO2 B1281185 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine CAS No. 23023-17-8

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Cat. No. B1281185
CAS RN: 23023-17-8
M. Wt: 209.28 g/mol
InChI Key: CYRFLEMTQNARBO-UHFFFAOYSA-N
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Description

The compound "2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine" is a structural analog of various psychotomimetic amines and hallucinogens, which are known for their interaction with the serotonin receptor 5-HT2A/C. These compounds, including 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), have been extensively studied due to their psychotomimetic properties and potential therapeutic applications .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from substituted benzene derivatives. For instance, the synthesis of monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane involves regiospecific syntheses and evaluation of their psychotomimetic potency . Similarly, novel (Phenylalkyl)amines have been synthesized to investigate structure-activity relationships, where the introduction of thio-substituents and subsequent reactions lead to the desired amines . These synthetic routes provide insights into the possible synthetic pathways for "2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, Schiff base ligands with dimethoxyphenyl groups have been studied using UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography . These techniques could be applied to determine the molecular structure of "2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine" and to confirm its purity and stereochemistry.

Chemical Reactions Analysis

The chemical behavior of similar amines under biological conditions has been studied, revealing stereoselective metabolism and O-demethylation processes . These reactions are crucial for understanding the pharmacokinetics and dynamics of the compound . The metabolism of these compounds can lead to various metabolites with different pharmacological profiles, which is significant for their psychotomimetic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of analogs of DOM, such as solubility, melting point, and stability, are essential for their handling and application in research. The synthesis of analogs has provided preliminary pharmacological data, which suggests that the physical properties of these compounds are closely related to their pharmacological effects . The analysis of "2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine" would include its physical state, solubility in various solvents, and stability under different conditions.

Scientific Research Applications

Crystallographic Insights

The crystal structure and chemical properties of compounds related to 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine have been examined, revealing insights into their molecular configurations and interactions. For instance, a study on co-crystals involving similar dimethoxyphenyl structures has highlighted the buckled nature of the fused-ring system and the significant twist of the dimethoxyphenyl substituent, providing a foundation for understanding molecular interactions and design in crystal engineering (Asiri et al., 2011).

Chemical Synthesis and Reactivity

Research has also delved into the synthesis and reactivity of related compounds, offering pathways for creating novel molecules with potential applications in drug design and materials science. For example, novel synthesis methods have been developed for dipeptide synthons, demonstrating the versatility of related compounds in organic synthesis and the potential for creating complex molecular architectures (Breitenmoser et al., 2001).

Spectroscopic and Structural Analyses

Studies have also focused on the spectroscopic and structural analyses of compounds with the dimethoxyphenyl motif, providing valuable information on their chemical properties and potential applications in materials science and molecular design (Hayvalı et al., 2010).

Exploration of New Psychoactive Substances

The identification and analysis of new psychoactive substances (NPS) that share structural similarities with 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine have been a significant area of research, contributing to the understanding of their properties, mechanisms of action, and potential risks (Bertol et al., 2017).

Photopolymerization Processes

Research into the photopolymerization processes using compounds related to 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine has revealed potential applications in the development of new materials, highlighting the compound's role in innovative manufacturing and materials science (Guillaneuf et al., 2010).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the Respiratory system .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-12(2,8-13)9-5-6-10(14-3)11(7-9)15-4/h5-7H,8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRFLEMTQNARBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482825
Record name 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

CAS RN

23023-17-8
Record name 3,4-Dimethoxy-β,β-dimethylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23023-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A conventional alkylation reaction was carried out using a dimethylformamide solution (10 ml) of 1.77 g of 2-(3,4-dimethoxyphenyl)acetonitrile, 1.00 g of sodium hydride and 4.26 g of methyl iodide to give 1.78 g of 2-(3,4-dimethoxyphenyl)-2-methylpropionitrile. A conventional catalytic hydrogenation reaction was carried out using an ethanolic solution (30 ml) of 1.75 g of 2-(3,4-dimethoxyphenyl)-2-methylpropionitrile, 3.0 ml of an aqueous 28% ammonia solution and 4.3 g of Raney nickel to give 1.59 g of 2-(3,4-dimethoxyphenyl)-2-methylpropylamine. Then, a conventional cyclization reaction was carried out using a formic acid solution (8 ml) of 1.58 g of 2-(3,4-dimethoxyphenyl)-2-methylpropylamine and 0.252 g of paraformaldehyde to give 1.34 g of 6,7-dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline as a pale yellow oily substance. A conventional alkylation reaction was carried out using a solution (10 ml) of 1.77 g of 2-(3,4-dimethoxyphenyl)acetonitrile in dimethylformamide, 1.00 g of sodium hydride and 4.26 g of methyl iodide to give 1.78 g of 2-(3,4-dimethoxyphenyl)-2-methylpropionitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
catalyst
Reaction Step Three

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